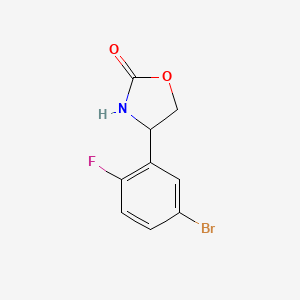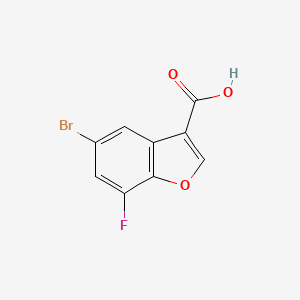
5-chloro-3-(difluoromethyl)-1H-pyrazole
説明
Molecular Structure Analysis
The molecular structure of “5-chloro-3-(difluoromethyl)-1H-pyrazole” can be deduced from its name. It is a pyrazole compound, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “5-chloro-3-(difluoromethyl)” part indicates the presence of a chlorine atom and a difluoromethyl group attached to the pyrazole ring .科学的研究の応用
Synthesis and Chemical Properties
- 5-chloro-3-(difluoromethyl)-1H-pyrazole and similar chloropyrazoles have been used in the synthesis of 4-arylated pyrazoles, which were previously inaccessible by palladium-catalyzed direct arylation. This method achieves complete regioselectivity and high yields with minimal catalyst usage (Yan et al., 2012).
Biological and Pharmaceutical Applications
- Pyrazole derivatives, including compounds related to 5-chloro-3-(difluoromethyl)-1H-pyrazole, have shown antimycobacterial activity, particularly against Mycobacterium tuberculosis, including INH-resistant strains (Almeida da Silva et al., 2008).
- Novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives, structurally related to 5-chloro-3-(difluoromethyl)-1H-pyrazole, demonstrated potential as antiproliferative agents in cancer research, particularly against breast cancer and leukemia cells (Ananda et al., 2017).
- Pyrazole amide derivatives, including 5-chloro-3-(difluoromethyl)-1H-pyrazole-based compounds, have been investigated for their anti-Tobacco Mosaic Virus (TMV) activity, showing promising results against this virus (Xiao et al., 2015).
Material Science and Chemistry
- Pyrazole compounds, including derivatives of 5-chloro-3-(difluoromethyl)-1H-pyrazole, have been utilized in the synthesis of novel optical materials due to their non-linear optical properties, suggesting applications in optical limiting devices (Chandrakantha et al., 2013).
特性
IUPAC Name |
3-chloro-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPOVPAYBMAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(difluoromethyl)-1h-pyraZole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)







![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)